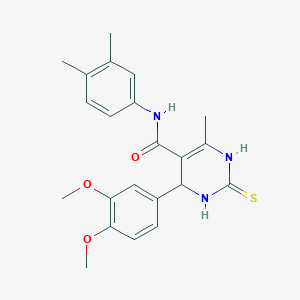![molecular formula C24H21N3O2 B6502133 1-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-2-(naphthalen-1-yl)ethan-1-one CAS No. 1396850-47-7](/img/structure/B6502133.png)
1-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-2-(naphthalen-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-2-(naphthalen-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C24H21N3O2 and its molecular weight is 383.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.16337692 g/mol and the complexity rating of the compound is 558. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of 1-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-2-(naphthalen-1-yl)ethan-1-one are specific enzymes or receptors involved in cellular signaling pathways. These targets often include kinases, which play a crucial role in the regulation of various cellular processes such as cell growth, differentiation, and apoptosis .
Mode of Action
This compound interacts with its targets by binding to the active site of the enzyme or receptor. The binding typically involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. This interaction can inhibit the enzyme’s activity or alter the receptor’s conformation, leading to changes in downstream signaling pathways .
Biochemical Pathways
The inhibition of kinases by this compound affects several biochemical pathways, including the MAPK/ERK pathway, which is involved in cell proliferation and survival. By inhibiting this pathway, the compound can induce apoptosis in cancer cells and inhibit tumor growth. Additionally, it may affect the PI3K/AKT pathway, which is crucial for cell metabolism and survival .
Properties
IUPAC Name |
1-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-2-naphthalen-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c28-23(14-19-11-6-10-18-9-4-5-12-21(18)19)27-15-20(16-27)24-25-22(26-29-24)13-17-7-2-1-3-8-17/h1-12,20H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLNUWCDIZPRFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CC3=CC=CC=C32)C4=NC(=NO4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(2-chloro-6-fluorophenyl)methyl]-2-(2,6-dimethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6502053.png)
![2-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol](/img/structure/B6502064.png)
![1-{4-[2-hydroxy-2-(thiophen-2-yl)ethyl]piperazin-1-yl}-2-phenoxyethan-1-one hydrochloride](/img/structure/B6502065.png)
![1-[(2-chlorophenyl)methyl]-3'-(3-fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B6502078.png)
![methyl 3-[(3,4-dimethylphenyl)({[(4-fluorophenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate](/img/structure/B6502094.png)
![N-(2-ethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B6502102.png)
![N-benzyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide](/img/structure/B6502109.png)
![N-(3,4-dimethylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B6502113.png)
![2-[4-(3-chlorobenzenesulfonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol](/img/structure/B6502117.png)
![1-benzyl-4-[5-(4-fluorophenyl)furan-2-carbothioyl]piperazine](/img/structure/B6502120.png)
![3-benzyl-5-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]-1,2,4-oxadiazole](/img/structure/B6502126.png)
![(5Z)-5-[(4-hydroxyphenyl)methylidene]-2-(piperazin-1-yl)-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B6502140.png)
![methyl 4-[(3-{3-[(thiophen-2-yl)methyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)sulfonyl]benzoate](/img/structure/B6502148.png)

